
S-Pentyl pentane-1-sulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Pentyl pentane-1-sulfonothioate is an organic compound characterized by the presence of a sulfonothioate group attached to a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Pentyl pentane-1-sulfonothioate typically involves the reaction of pentane-1-sulfonyl chloride with pentyl thiol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
S-Pentyl pentane-1-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
S-Pentyl pentane-1-sulfonothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of S-Pentyl pentane-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- S-Butyl butane-1-sulfonothioate
- S-Hexyl hexane-1-sulfonothioate
- S-Propyl propane-1-sulfonothioate
Uniqueness
S-Pentyl pentane-1-sulfonothioate is unique due to its specific chain length and the presence of the sulfonothioate group, which imparts distinct chemical properties. Compared to shorter or longer chain analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
78630-48-5 |
|---|---|
分子式 |
C10H22O2S2 |
分子量 |
238.4 g/mol |
IUPAC名 |
1-pentylsulfonylsulfanylpentane |
InChI |
InChI=1S/C10H22O2S2/c1-3-5-7-9-13-14(11,12)10-8-6-4-2/h3-10H2,1-2H3 |
InChIキー |
PXEZIIYEJPYSSG-UHFFFAOYSA-N |
正規SMILES |
CCCCCSS(=O)(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




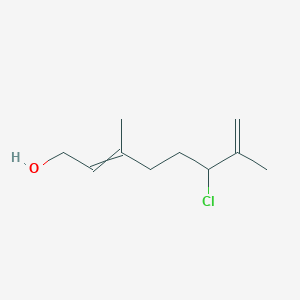


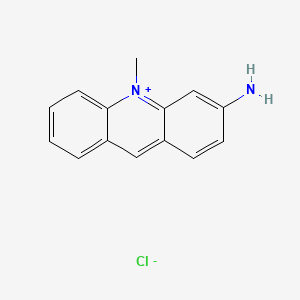
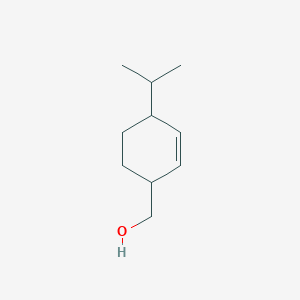

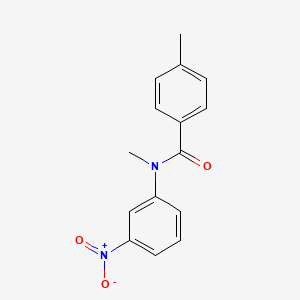
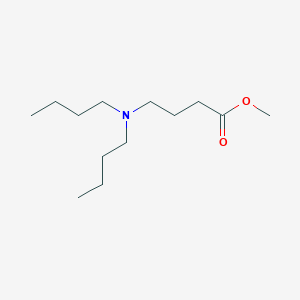
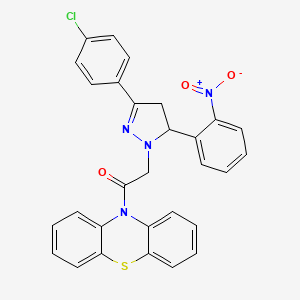
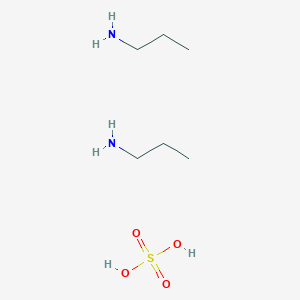
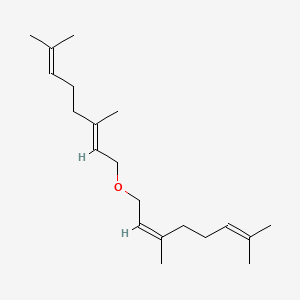
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)
